N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
Description
N-[2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide (C₂₄H₁₉NO₄; molecular weight: 385.42 g/mol) is a synthetic benzamide-chromenone hybrid compound. Its structure features a 4H-chromen-4-one core substituted at position 2 with a 2-methoxyphenyl group and at position 6 with a 2-methylbenzamide moiety . The chromenone scaffold is known for its bioactivity in medicinal chemistry, particularly in anti-inflammatory and anticancer applications, while the benzamide group may enhance binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-7-3-4-8-17(15)24(27)25-16-11-12-22-19(13-16)20(26)14-23(29-22)18-9-5-6-10-21(18)28-2/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYFHRXCUHUOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as furocoumarin derivatives, are known to possess significant biological activity. They are widely used as active photosensitizers in psoralen and UVA (PUVA) therapy.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit antiestrogenic activity. They can act as inhibitors of aromatase, an enzyme involved in the biosynthesis of estrogens.
Biochemical Pathways
Based on the antiestrogenic activity of similar compounds, it can be inferred that this compound may influence the estrogen biosynthesis pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide include derivatives with variations in substituents or core modifications. Below is a comparative analysis based on molecular structure, physicochemical properties, and research findings:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Chlorinated Derivatives: The 4-chloro analog (C₂₃H₁₆ClNO₃) may induce stronger electronic effects (e.g., electron-withdrawing) that could modulate receptor binding or reactivity in synthetic pathways .
Structural Modifications Thiazolidinone Addition: The thiazolidinone-containing compound (C₁₉H₁₄N₂O₅S) introduces conformational rigidity, which could restrict rotational freedom and improve target selectivity . Benzamide vs. Chromenone Core: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide lacks the chromenone ring but shares the benzamide motif, highlighting the importance of the chromenone core in π-π stacking interactions observed in related bioactive molecules .
Synthetic and Crystallographic Considerations
- Crystal structure analyses using SHELX software (e.g., for nitro- or chloro-substituted benzamides) reveal that bulky substituents (e.g., 2-methoxyphenyl) may influence packing efficiency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
